

Molecular structure and IUPAC name of 3-Bromo-o-xylene

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Compound of Interest

Compound Name: 3-Bromo-o-xylene

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An In-depth Technical Guide to **3-Bromo-o-xylene**

Introduction

3-Bromo-o-xylene, systematically known as 1-bromo-2,3-dimethylbenzene, is a halogenated aromatic hydrocarbon.^{[1][2][3]} Its molecular formula is C_8H_9Br .^{[1][2][3]} This compound consists of a benzene ring substituted with two methyl groups at the ortho positions (positions 1 and 2) and a bromine atom at the meta position (position 3).^[2] It presents as a colorless to pale yellow liquid and is a crucial intermediate in organic synthesis, particularly for producing pharmaceuticals, agrochemicals, and functional materials.^{[2][4]} The bromine atom serves as a reactive site for various transformations, including transition-metal-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira, which are fundamental for creating complex carbon-carbon and carbon-heteroatom bonds.^{[2][5]}

Molecular Structure and Identification

The structure of **3-Bromo-o-xylene** features a benzene ring with three substituents. The IUPAC name, 1-bromo-2,3-dimethylbenzene, precisely defines the positions of these groups. Other common synonyms include 2,3-Dimethylbromobenzene and 3-Bromo-1,2-dimethylbenzene.^{[1][2][6]}

Caption: Molecular structure of 1-bromo-2,3-dimethylbenzene.

Physicochemical Properties

The physical and chemical properties of **3-Bromo-o-xylene** are summarized below. It is sparingly soluble in water but miscible with most organic solvents like chloroform, DMSO, and methanol.[2]

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₉ Br	[1][2][3]
Molecular Weight	185.06 g/mol	[1]
CAS Number	576-23-8	[1][3]
Appearance	Clear colorless to pale yellow liquid	[2][3]
Boiling Point	214 °C (at 760 mmHg)	[2]
Density	1.365 g/mL at 25 °C	[2]
Refractive Index	1.5595-1.5625 at 20 °C	[3]
Solubility	Insoluble in water; Soluble in Chloroform, DMSO, Methanol	[2]
Flash Point	177 °F (80.5 °C)	
Vapor Pressure	0.27 mmHg at 25 °C	

Experimental Protocols

Synthesis Methods

Method 1: Electrophilic Bromination of o-Xylene The most direct route for synthesizing bromo-o-xylene is the electrophilic bromination of o-xylene.[5] This reaction typically produces a mixture of isomers, primarily **3-bromo-o-xylene** and 4-bromo-o-xylene. The reaction conditions, such as temperature and catalyst, can be adjusted to influence the isomer ratio. For instance, reacting o-xylene with bromine in complete darkness at low temperatures (between -10°C and -70°C) in the presence of a catalyst can favor the formation of the 4-bromo isomer. [7]

- General Procedure: A three-necked flask is charged with o-xylene and a catalyst (e.g., iron filings and a crystal of iodine).[8] The flask is equipped with a dropping funnel, a stirrer, and a condenser connected to a gas-absorption trap. The mixture is cooled (e.g., 0° to -5°C) in an ice-salt bath.[8] Bromine is added dropwise over several hours while maintaining the low temperature.[8] After the addition is complete, the reaction mixture is allowed to stand, then washed successively with water and a dilute basic solution (e.g., 3% sodium hydroxide) to remove unreacted bromine and HBr.[8] The product is then purified, often by steam distillation followed by distillation under reduced pressure.[8]

Method 2: Sandmeyer Reaction A more regioselective method to synthesize **3-bromo-o-xylene** is the Sandmeyer reaction.[5] This approach avoids the formation of the isomeric 4-bromo-o-xylene.

- Protocol Workflow:
 - Diazotization: The starting material, 3-amino-o-xylene (2,3-dimethylaniline), is treated with a cold solution of sodium nitrite (NaNO_2) in the presence of a strong acid (e.g., HBr) to form the corresponding aryl diazonium salt.
 - Bromination: The freshly prepared diazonium salt solution is then added to a solution of copper(I) bromide (CuBr).[5] This catalyzes the replacement of the diazonium group with a bromine atom, yielding the desired **3-bromo-o-xylene**.
 - Workup and Purification: The product is typically extracted from the reaction mixture using an organic solvent, washed, dried, and purified by distillation.



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Caption: Workflow for the synthesis of **3-Bromo-o-xylene** via Sandmeyer reaction.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) **3-Bromo-o-xylene** can be analyzed using a reverse-phase (RP) HPLC method.[9]

- Column: Newcrom R1 HPLC column.[9]
- Mobile Phase: A mixture of acetonitrile (MeCN), water, and phosphoric acid.[9] For applications compatible with mass spectrometry (MS), phosphoric acid should be replaced with formic acid.[9]
- Application: This method is scalable and can be used for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[9]

Spectroscopic Characterization The structure of **3-Bromo-o-xylene** is typically confirmed using a combination of spectroscopic techniques.[2]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectra provide detailed information about the arrangement of protons and carbon atoms. The chemical shifts of the aromatic and methyl protons confirm the ortho-substitution pattern.[2][5]
- Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands, including a distinct C-Br stretching vibration near 600 cm^{-1} . [2]
- Mass Spectrometry (MS): GC-MS is commonly used to determine the molecular weight and fragmentation pattern, confirming the presence of bromine through its characteristic isotopic distribution (^{79}Br and ^{81}Br). [1]

Safety and Handling

3-Bromo-o-xylene is classified as an irritant. It is irritating to the eyes, respiratory system, and skin. Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood. Standard storage protocol involves keeping the compound in tightly sealed, light-resistant containers in a cool, dry place.[2]

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